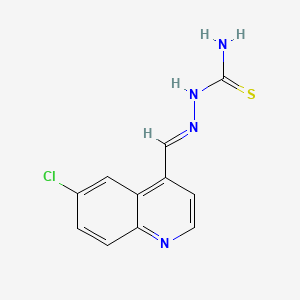

6-Chloro-4-formylquinoline thiosemicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

3652-41-3 |

|---|---|

Molecular Formula |

C11H9ClN4S |

Molecular Weight |

264.73 g/mol |

IUPAC Name |

[(E)-(6-chloroquinolin-4-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C11H9ClN4S/c12-8-1-2-10-9(5-8)7(3-4-14-10)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6+ |

InChI Key |

PLQWLBBBVSNZCK-GIDUJCDVSA-N |

Isomeric SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)/C=N/NC(=S)N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 6-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Chloro-4-formylquinoline thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties

Thiosemicarbazones, including 6-chloro-4-formylquinoline thiosemicarbazone, have shown promising antibacterial activities. A study indicated that thiosemicarbazone derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways .

Table 1: Antibacterial Activity of Thiosemicarbazones

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-4-formylquinoline TSC | Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Applications

Cytotoxicity Against Cancer Cells

Research has shown that thiosemicarbazones possess cytotoxic properties against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several quinoline derivatives, including those containing thiosemicarbazone moieties, revealing significant inhibition of cell proliferation in human breast and prostate cancer cells .

Table 2: Cytotoxic Activity of Thiosemicarbazones

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-Chloro-4-formylquinoline TSC | MDA-MB-231 (Breast) | 8.5 |

| PC-3 (Prostate) | 10.2 | |

| HeLa (Cervical) | 12.0 |

Antiviral Properties

Activity Against Viral Infections

Thiosemicarbazones have also been investigated for their antiviral properties. A notable study highlighted the effectiveness of certain thiosemicarbazone derivatives against bovine viral diarrhea virus (BVDV), suggesting potential applications for treating hepatitis C virus due to structural similarities . The compound's mechanism involves inhibiting viral RNA synthesis, which is crucial for viral replication.

Table 3: Antiviral Activity of Thiosemicarbazones

| Compound | Virus | Selectivity Index |

|---|---|---|

| 6-Chloro-4-formylquinoline TSC | BVDV | >80 |

| Hepatitis C Virus | >10 |

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various thiosemicarbazones, including derivatives of 6-chloro-4-formylquinoline. The findings demonstrated that these compounds significantly inhibited bacterial growth in vitro, with a focus on their potential as alternative treatments for antibiotic-resistant strains .

Case Study 2: Anticancer Potential

In a series of experiments conducted on multiple cancer cell lines, the anticancer potential of thiosemicarbazone derivatives was assessed. Results indicated that compounds like this compound could induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 6-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with various molecular targets. In cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound also inhibits key enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Fluoro and Other Groups

- Fluorinated Benzaldehyde Thiosemicarbazones (e.g., compounds 1–6 in ): These derivatives feature fluorine atoms at various positions on a benzaldehyde core. Fluorine’s electronegativity and small atomic radius can enhance metabolic stability and binding affinity compared to chlorine. However, chlorine’s larger size and polarizability may improve hydrophobic interactions in biological systems . Structural studies confirm that fluorine placement significantly influences molecular geometry, which could differ from the chloro-substituted quinoline analog .

- 5-Acyl-8-hydroxyquinoline Thiosemicarbazones (): These compounds combine acyl and hydroxy groups on the quinoline ring. While they exhibit moderate antimicrobial activity, their anti-inflammatory effects are pronounced, attributed to the hydroxy group’s ability to modulate cyclooxygenase (COX) pathways. In contrast, the chloro and formyl groups in 6-Chloro-4-formylquinoline thiosemicarbazone may favor different target interactions, such as metal-dependent enzyme inhibition .

Positional Isomerism: 4-Formyl vs. 2-Formyl Derivatives

- This positional difference may affect binding to targets like DNA topoisomerases or microbial enzymes, leading to variations in antioxidant and antimicrobial potency .

Core Structure: Quinoline vs. Benzaldehyde

- Benzaldehyde-Based Thiosemicarbazones (): The absence of a heterocyclic quinoline ring limits π-π stacking interactions and metal-chelation sites, reducing their bioactivity spectrum compared to quinoline derivatives.

Antimicrobial Activity

- This compound: Expected to exhibit moderate-to-strong activity due to chloro-enhanced lipophilicity and thiosemicarbazone-mediated metal chelation (inferred from ).

- 5-Acyl-8-hydroxyquinoline Derivatives: Weak-to-moderate antibacterial activity against strains like S. aureus and E. coli but stronger antifungal effects .

- 2-Quinolinecarboxaldehyde Thiosemicarbazone: Demonstrated antimicrobial activity, though lower than 4-formyl isomers due to steric and electronic factors .

Anti-inflammatory Activity

- This compound: Likely shares the strong anti-inflammatory profile of related quinoline thiosemicarbazones, which inhibit COX-2 and reduce prostaglandin synthesis .

- 5-Acyl-8-hydroxyquinoline Derivatives: Show excellent anti-inflammatory effects (e.g., compound 6b in ), comparable to indomethacin, with low ulcerogenicity .

Structural and Pharmacokinetic Properties

*Inferred from analogous compounds in .

Biological Activity

6-Chloro-4-formylquinoline thiosemicarbazone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiosemicarbazones are known for their diverse pharmacological properties, including antitumor, antimicrobial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a quinoline backbone with a formyl group and a thiosemicarbazone moiety, which is crucial for its biological activity.

The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions and inhibit various enzymes involved in cellular processes. Specifically, this compound has been shown to interact with ribonucleotide reductase (RR), an essential enzyme for DNA synthesis, leading to apoptosis in cancer cells . The compound's ability to induce cell cycle arrest and promote cell death has been documented in several studies.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

The compound demonstrated superior potency compared to established chemotherapeutic agents like doxorubicin and etoposide against certain cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of various thiosemicarbazones, it was found that this compound showed remarkable selectivity towards MOLT-3 cells, with an IC50 value significantly lower than that of other tested compounds. This suggests its potential as a lead molecule for further development in cancer therapy .

Antimicrobial Activity

Beyond its antitumor properties, this compound also exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition:

These findings indicate the compound's potential utility in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Studies suggest that substituents on the quinoline ring significantly affect its anticancer potency and selectivity. For example, variations in the N(4) substituent have been shown to enhance cytotoxicity against specific cancer cell lines .

Q & A

Basic Research Question

- IR Spectroscopy : Key bands include ν(N–H) stretches (3120–3396 cm⁻¹), ν(C=N) (1550–1600 cm⁻¹), and ν(C=S) (720–780 cm⁻¹), confirming thiosemicarbazone formation .

- NMR : The imine proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm in ¹H NMR, while the ¹³C NMR shows resonances for C=S (~180 ppm) and C=N (~150 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights .

What methodologies are used to evaluate the antimicrobial activity of 6-Chloro-4-formylquinoline thiosemicarbazones?

Basic Research Question

Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains. A concentration range of 0.125–256 µg/mL is tested using broth microdilution, with ciprofloxacin and ketoconazole as positive controls. Activity correlates with electron-withdrawing substituents (e.g., chloro, nitro) enhancing membrane disruption .

How does thermal analysis contribute to pre-formulation studies of these compounds?

Advanced Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (Td) and melting points, critical for assessing storage stability. For example, derivatives with Td > 200°C are suitable for room-temperature storage. DSC profiles identify polymorphic forms, ensuring batch consistency during drug development .

What factors explain discrepancies in reported MIC values across studies?

Advanced Research Question

Variations arise from:

- Substituent Effects : Electron-donating groups (e.g., methyl) reduce activity compared to electron-withdrawing groups (e.g., nitro) .

- Strain Specificity : Gram-positive bacteria often show higher sensitivity due to differences in cell wall composition .

- Assay Conditions : Variations in inoculum size, incubation time, or solvent (DMSO vs. water) affect solubility and bioavailability .

How do metal complexes of 6-Chloro-4-formylquinoline thiosemicarbazones enhance antitumor activity?

Advanced Research Question

Coordination with transition metals (e.g., Cu²⁺, Pd²⁺) modifies electronic properties and stabilizes the thiosemicarbazone scaffold. For instance, square-planar Cu(II) complexes exhibit enhanced DNA intercalation and topoisomerase II inhibition, as shown in cytotoxicity assays against HeLa and HL-60 cells. Synergistic effects with doxorubicin further reduce IC₅₀ values .

What computational strategies predict ADMET properties of these derivatives?

Advanced Research Question

- SwissADME : Predicts Lipinski’s rule compliance (e.g., logP < 5, molecular weight < 500 Da). Derivatives with cLogP ~2.5 show optimal blood-brain barrier permeability .

- pkCSM : Estimates toxicity (e.g., hepatotoxicity) and bioavailability. Substituents like morpholine improve aqueous solubility (logS > −4) .

- Molecular Docking : Identifies binding affinities to targets like ribonucleotide reductase (e.g., binding energy < −8 kcal/mol) .

How are synergistic effects between thiosemicarbazones and first-line drugs evaluated?

Advanced Research Question

Two-drug interaction studies use the Checkerboard assay to calculate fractional inhibitory concentration indices (FICI). FICI ≤ 0.5 indicates synergy, as seen with 6-Chloro-4-formylquinoline thiosemicarbazones and isoniazid against Mycobacterium tuberculosis H37Rv. Mechanistic studies (e.g., ROS generation assays) reveal enhanced oxidative stress in bacterial cells .

What role do substituents play in modulating antioxidant activity?

Advanced Research Question

Electron-donating groups (e.g., methoxy) enhance radical scavenging in DPPH and FRAP assays by stabilizing phenoxyl radicals. For example, 4-methoxy derivatives show IC₅₀ values of 12 µM (vs. ascorbic acid: 8 µM) . Thiazole and triazole derivatives further improve activity via increased π-π stacking with antioxidant enzymes .

How are QSPR models applied to design novel thiosemicarbazone-metal complexes?

Advanced Research Question

Quantitative structure-property relationship (QSPR) models correlate descriptors (e.g., polarizability, HOMO-LUMO gaps) with stability constants (logβ). For lanthanide complexes, models trained on 50 experimental datasets achieve R² > 0.85, enabling virtual screening of ligands with high logβ (>15) for further synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.